

# Application Notes & Protocols: Automated Synthesis of Terbium-161 Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction: **Terbium-161** ( $^{161}$ Tb) is a promising radionuclide for targeted cancer therapy, distinguished by its unique decay characteristics that include both beta ( $\beta^-$ ) particles and a significant emission of low-energy Auger and conversion electrons.[1][2] This combination is effective for treating larger tumors and micrometastases or even single cancer cells.[3] Similar to the clinically established Lutetium-177 ( $^{177}$ Lu),  $^{161}$ Tb has a comparable half-life (6.89 days) and emits gamma radiation suitable for SPECT imaging, positioning it as an ideal theranostic agent.[1][4][5] The production of  $^{161}$ Tb radiopharmaceuticals involves the irradiation of enriched Gadolinium-160 ( $^{160}$ Gd) targets, followed by purification to isolate the  $^{161}$ Tb, and subsequent radiolabeling of a targeting molecule.[3][4]

Automating these processes using synthesis modules is critical for ensuring reproducibility, operator safety, and compliance with Good Manufacturing Practice (GMP) standards.[6] These notes provide an overview and detailed protocols for the automated synthesis of <sup>161</sup>Tb-radiopharmaceuticals.

# Part 1: Production and Automated Purification of Terbium-161

The most common method for producing no-carrier-added (n.c.a.) <sup>161</sup>Tb is through the neutron irradiation of highly enriched <sup>160</sup>Gd<sub>2</sub>O<sub>3</sub> targets in a nuclear reactor.[1][4] The irradiated target



must then undergo a robust purification process to separate the <sup>161</sup>Tb from the bulk <sup>160</sup>Gd target material and any decay products like Dysprosium-161 (<sup>161</sup>Dy).[7][8]

### Workflow for <sup>161</sup>Tb Production and Purification

The overall process involves target irradiation, dissolution, and chromatographic separation, which can be automated on a module like a TRASIS AIO.[9]





Click to download full resolution via product page

Caption: Workflow of <sup>161</sup>Tb production and automated purification.

## Experimental Protocol 1: Automated Purification of <sup>161</sup>Tb



This protocol is adapted from methods using extraction chromatography resins and is suitable for automation on a commercial synthesis module (e.g., TRASIS).[9][10] The system utilizes a combination of resins for efficient separation of Tb from Gd.[9][11]

#### Materials and Reagents:

- Irradiated <sup>160</sup>Gd<sub>2</sub>O<sub>3</sub> target, dissolved in 0.1 M HNO<sub>3</sub>
- Triskem Resins: e.g., TK211, TK212, or LN2 resin[9][10]
- Nitric Acid (HNO₃), various concentrations (e.g., 0.1 M, 0.2 M, 1 M)
- Hydrochloric Acid (HCl), trace-metal grade
- Automated synthesis module (e.g., TRASIS AIO) equipped with necessary cartridges, tubing, and reagent vials.

#### Methodology:

- System Preparation:
  - Install pre-packed chromatography columns (e.g., LN2 resin) onto the automated module.
     [10]
  - Prime all lines with the appropriate reagents as defined in the synthesis sequence.
  - Pre-condition the columns by flushing with 1 M HNO₃ followed by 0.1 M HNO₃.[10]
- Target Loading:
  - Transfer the dissolved <sup>160</sup>Gd/<sup>161</sup>Tb target solution into a designated starting vial on the module.
  - The automated sequence loads the solution onto the primary separation column at a controlled flow rate (e.g., 1 mL/min).[10]
- Gadolinium Elution (Wash Step):



- The module automatically flushes the column with multiple column volumes (e.g., 14-17 CVs) of 0.2 M HNO<sub>3</sub> to elute the bulk of the <sup>160</sup>Gd target material.[10] The eluate is directed to a waste container.
- Terbium-161 Elution (Product Collection):
  - Following the wash, the module switches the eluent to 1 M HNO<sub>3</sub>.
  - The purified <sup>161</sup>Tb is eluted from the column in a small volume (e.g., 4 column volumes) and collected in a clean, designated product vial.[10]
- Final Formulation (Optional):
  - If required for subsequent labeling steps, the module can perform a solvent exchange to convert the <sup>161</sup>Tb from a nitrate to a chloride form (<sup>161</sup>TbCl<sub>3</sub>), typically involving a second concentration column (e.g., DGA resin) and elution with dilute HCl.[11]

Expected Results: This automated process can achieve a recovery of >95% of the <sup>161</sup>Tb activity with a significant reduction of the <sup>160</sup>Gd target material, resulting in a high-purity product suitable for radiolabeling.[9][10]

| Parameter                               | Reported Value     | Reference |
|-----------------------------------------|--------------------|-----------|
| <sup>161</sup> Tb Recovery              | 96 - 98%           | [9]       |
| <sup>160</sup> Gd Reduction             | From 2 mg to ~1 μg | [9]       |
| Terbium Purity (non-radioactive trials) | ≥ 98%              | [9]       |

## Part 2: Automated Radiolabeling and Quality Control

Once purified, the <sup>161</sup>TbCl<sub>3</sub> solution is used to label a vector molecule, which is typically a peptide or antibody conjugated to a chelator like DOTA. The radiolabeling conditions for <sup>161</sup>Tb are often very similar to those for <sup>177</sup>Lu, allowing for the adaptation of existing automated protocols.[1]

### Workflow for Automated Radiolabeling and QC





Click to download full resolution via product page

Caption: Automated radiolabeling and quality control workflow.



# Experimental Protocol 2: Automated Radiolabeling of [161Tb]Tb-DOTA-TATE

This protocol is designed for an automated synthesis module (e.g., Elysia-Raytest LUNA, GE FASTlab) and is based on established manual labeling procedures.[1][12][13]

#### Materials and Reagents:

- Purified ¹6¹TbCl₃ in HCl solution
- DOTA-TATE precursor
- Sodium Acetate buffer (e.g., 2.5 M)[1]
- Quencher solution: Ascorbic acid/Gentisic acid (e.g., 50 mM)[1]
- Sterile water for injection
- Sterile saline solution
- SPE cartridge (e.g., C18) for purification
- Sterile filter (0.22 μm)

#### Methodology:

- Kit and Reagent Loading:
  - Place a sterile, single-use cassette and reagent kit onto the synthesis module.
  - Load vials containing the ¹6¹TbCl₃, DOTA-TATE precursor, acetate buffer, quencher, and formulation saline into their designated positions.
- Automated Synthesis Sequence:
  - The module transfers the ¹6¹TbCl₃, DOTA-TATE, and sodium acetate buffer into the reaction vessel.



- The mixture is heated to 90-95°C for 15-20 minutes.[1]
- After incubation, the vessel is cooled, and the quencher solution is added to minimize radiolysis.[1]
- The crude product is diluted and passed through an SPE cartridge to trap the radiolabeled peptide.
- The cartridge is washed with sterile water to remove unlabeled <sup>161</sup>Tb and hydrophilic impurities.
- The final product, [¹⁶¹Tb]Tb-DOTA-TATE, is eluted from the cartridge with an ethanol/water mixture, diluted with saline, and passed through a 0.22 μm sterile filter into a sterile product vial.

Expected Results: High radiochemical yield and purity are expected, with the final product remaining stable for over 24 hours.[1]

| Parameter                   | Expected Value | Reference |
|-----------------------------|----------------|-----------|
| Radiochemical Yield (RCY)   | > 98%          | [1]       |
| Radiochemical Purity (RCP)  | > 97%          | [1]       |
| Stability in solution (24h) | > 90%          | [1]       |
| Molar Activity (Achievable) | 160 MBq/nmol   | [1]       |

### **Part 3: Quality Control Protocols**

Quality control (QC) is mandatory to ensure the purity and safety of the radiopharmaceutical before administration.[14]

## Experimental Protocol 3: Quality Control of [161Tb]Tb-Radiopharmaceuticals

A. Radiochemical Purity via Instant Thin-Layer Chromatography (iTLC)



- Purpose: A rapid method to determine the percentage of free (unbound) <sup>161</sup>Tb.
- Materials: iTLC-SG strips, development chamber, mobile phase (e.g., acetonitrile/water 75/25).

#### Procedure:

- Spot a small drop of the final product onto the origin of an iTLC strip.
- Place the strip in a chamber containing the mobile phase.
- Allow the solvent to migrate up the strip.
- Once complete, remove the strip and cut it in half.
- Measure the activity of each half in a dose calibrator or gamma counter.
- Interpretation: Free <sup>161</sup>Tb remains at the origin (Rf=0), while the labeled product migrates with the solvent front (Rf=1). Calculate the percentage of activity associated with the product peak.
- B. Radiochemical Purity via High-Performance Liquid Chromatography (HPLC)
- Purpose: Provides a more detailed analysis of radiochemical purity and identifies potential radiolytic byproducts.
- System: HPLC system equipped with a C18 column and dual detectors (UV and radiation).
- Procedure:
  - Inject a small volume (~20 μL) of the final product into the HPLC system.
  - Run a gradient elution method (specifics depend on the compound).
  - Monitor the output from both the UV detector (for the unlabeled precursor) and the radiation detector (for radiolabeled species).



• Interpretation: Compare the retention time of the main radioactive peak to a reference standard. The radiochemical purity is the percentage of total radioactivity that corresponds to the desired product peak.[1]

| Compound                      | Expected Retention Time (min) | Reference |
|-------------------------------|-------------------------------|-----------|
| [161Tb]Tb-DTPA (free complex) | 2 - 3                         | [1]       |
| [161Tb]Tb-DOTA-TATE (product) | 12.5 - 13.0                   | [1]       |
| Radiolysis Byproducts         | 11.0 - 13.0 (variable peaks)  | [1]       |

Conclusion: The automation of <sup>161</sup>Tb-radiopharmaceutical production is not only feasible but essential for its broader clinical implementation. By adapting protocols similar to those used for <sup>177</sup>Lu, automated synthesis modules can reliably produce high-purity <sup>161</sup>Tb-labeled compounds. [1][9] The protocols and data presented here provide a framework for researchers and drug developers to establish robust and reproducible manufacturing processes for this highly promising therapeutic radionuclide.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Potentials and practical challenges of terbium-161 labeled radiopharmaceuticals PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiopharm Theranostics Enters Into Supply Agreement with TerThera for Terbium-161 Isotope BioSpace [biospace.com]
- 3. To Advance Cancer Therapy, University Starts Producing Terbium-161 | Department of Energy [energy.gov]
- 4. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]



- 5. Quantitative calibration of Tb-161 SPECT/CT in view of personalised dosimetry assessment studies PMC [pmc.ncbi.nlm.nih.gov]
- 6. Automated synthesis of PET tracers [fz-juelich.de]
- 7. Separation of terbium as a first step towards high purity terbium-161 for medical applications RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Separation of terbium as a first step towards high purity terbium-161 for medical applications PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Efficient separation method for terbium and gadolinium using LN2 resin American Chemical Society [acs.digitellinc.com]
- 11. eichrom.com [eichrom.com]
- 12. Synthesis Modules Acrux Radiopharma [acrux-radiopharma.com]
- 13. Automated Radiosynthesis, Preliminary In Vitro/In Vivo Characterization of OncoFAP-Based Radiopharmaceuticals for Cancer Imaging and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmacyce.unm.edu [pharmacyce.unm.edu]
- To cite this document: BenchChem. [Application Notes & Protocols: Automated Synthesis of Terbium-161 Radiopharmaceuticals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209772#automated-synthesis-of-terbium-161-radiopharmaceuticals]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com